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Compound of Interest

Compound Name: 3-Pentanone

Cat. No.: B124093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
pentanone (also known as diethyl ketone), a common organic solvent and synthetic

intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with standardized experimental protocols for

obtaining such spectra. This information is crucial for the structural elucidation, identification,

and quality control of 3-pentanone in research and industrial settings.

Spectroscopic Data Summary
The spectroscopic data for 3-pentanone is summarized in the tables below. These values are

compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the 3-pentanone molecule, its NMR spectra are relatively simple,

providing a clear example of how molecular symmetry influences spectroscopic outcomes.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 Quartet (q) 4H

Methylene protons

(CH₂) adjacent to the

carbonyl group

~1.0 Triplet (t) 6H Methyl protons (CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~211 Carbonyl carbon (C=O)

~35 Methylene carbons (CH₂)

~8 Methyl carbons (CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 3-pentanone is characterized by a strong absorption band corresponding

to the carbonyl group, a key feature for identifying ketones.

Frequency (cm⁻¹) Intensity Vibration Functional Group

~2975 Strong C-H stretch sp³ C-H

~1715 Strong, Sharp C=O stretch Ketone

~1465 Medium C-H bend CH₂

~1380 Medium C-H bend CH₃

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-pentanone shows a molecular ion peak and

characteristic fragmentation patterns.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

86 ~20 Molecular Ion [M]⁺

57 100
[CH₃CH₂CO]⁺ (Acylium ion) -

Base Peak

29 ~78 [CH₃CH₂]⁺ (Ethyl cation)

27 ~23 [C₂H₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for standard laboratory instrumentation.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: A solution of 3-pentanone is prepared by dissolving approximately 10-

20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR

tube.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent to maintain a stable field. The magnetic field

is then shimmed to achieve homogeneity, which is essential for high-resolution spectra.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is typically used. A sufficient number of scans

(e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the

spectrum to single peaks for each unique carbon and to enhance the signal via the

Nuclear Overhauser Effect (NOE).[1] Due to the low natural abundance of the ¹³C isotope,
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a larger number of scans (e.g., 128 or more) is generally required to achieve an adequate

signal-to-noise ratio.[1]

Data Processing: The acquired free induction decay (FID) is subjected to Fourier

transformation to generate the frequency-domain spectrum. The spectrum is then phased

and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like 3-pentanone, the simplest method is to place a

single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can

be used by placing a drop of the liquid directly onto the ATR crystal.

Instrument Setup: The FTIR spectrometer is allowed to warm up to ensure stability. A

background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.

This background spectrum is automatically subtracted from the sample spectrum to remove

contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.

The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹. To improve the signal-

to-noise ratio, multiple scans (e.g., 16-32) are co-added and averaged.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transformation. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of 3-pentanone is introduced into the mass

spectrometer. For a volatile liquid, this is often done via a heated direct insertion probe or by

injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

Ionization: In the ion source, the gaseous 3-pentanone molecules are bombarded by a

beam of high-energy electrons (typically 70 eV).[2] This causes the removal of an electron

from the molecule, forming a positively charged molecular ion ([M]⁺).[2] The excess energy

imparted during ionization leads to fragmentation of the molecular ion.[2]
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Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is

assigned a relative intensity of 100% and is known as the base peak.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of an unknown compound, in this case, 3-pentanone.

Spectroscopic Analysis Workflow for 3-Pentanone
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Caption: Workflow of Spectroscopic Analysis for 3-Pentanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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